molecular formula C25H24N2O2S B2836462 N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 899356-37-7

N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2836462
CAS No.: 899356-37-7
M. Wt: 416.54
InChI Key: GDHDZFPTFOCNOS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine (CAS 899356-37-7) is a quinoline derivative of significant interest in oncological research, particularly in the study of dual-targeting anti-cancer agents. With a molecular formula of C₂₅H₂₄N₂O₂S and a molecular weight of 416.54 g/mol, this compound is a key structural analogue in the optimization of scaffolds that simultaneously target the MDM2 and XIAP proteins . Both MDM2 and XIAP are critical cell survival proteins that are often dysregulated in tumor cells; MDM2 inhibits the tumor suppressor p53, while XIAP blocks apoptosis by inhibiting caspases . Research indicates that this chemical scaffold binds to the C-terminal RING domain of MDM2, disrupting its interaction with the XIAP IRES. This dual inhibition can lead to the degradation of MDM2, suppression of XIAP translation, and ultimately, cancer cell growth inhibition and apoptosis, even in p53-deficient contexts . This mechanism makes it a promising candidate for investigating new therapeutic strategies for leukemia and other cancers. The product is supplied with a minimum purity of 90% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound for in vitro studies to further explore the pathways of apoptosis and for the development of novel multi-targeted cancer therapies.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-ethylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-4-19-10-13-21(14-11-19)30(28,29)24-16-26-23-8-6-5-7-22(23)25(24)27-20-12-9-17(2)18(3)15-20/h5-16H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHDZFPTFOCNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in antibacterial and antitumor applications. This article reviews the current understanding of its biological activity, including synthesis routes, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dimethylphenyl group and an ethylbenzenesulfonyl moiety. The presence of these substituents can significantly affect the compound's reactivity and biological properties.

Component Description
Chemical FormulaC19_{19}H22_{22}N2_{2}O2_{2}S
Molecular Weight342.45 g/mol
Functional GroupsSulfonamide, Aromatic amine

Antibacterial Activity

This compound exhibits significant antibacterial properties. Sulfonamides, the class to which this compound belongs, are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and leads to bacterial death.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics PABA, inhibiting the enzyme involved in folate synthesis in bacteria.
  • Interference with Enzymatic Pathways : The quinoline structure may interact with various enzymes involved in cancer cell proliferation and survival.

Case Studies and Research Findings

  • Antibacterial Studies : A study demonstrated that modifications in sulfonamide structures could lead to enhanced antibacterial activity against resistant strains of bacteria. This compound was noted for its effectiveness against certain Gram-positive bacteria.
  • Antitumor Evaluation : In vitro assays using related quinoline derivatives showed significant inhibition of cancer cell lines, with some derivatives exhibiting IC50_{50} values comparable to established chemotherapeutic agents . Although direct studies on this specific compound are scarce, the potential for similar activity is suggested based on structural similarities.

Scientific Research Applications

Chemical Reactions

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine can undergo various reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
  • Reduction: Employing sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
  • Substitution: Nucleophilic substitution at sulfonyl and amine groups with alkyl halides or acyl chlorides.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry. Its unique structure allows for specific interactions with metal ions, facilitating the development of new materials.

Biology

Research has indicated that this compound may function as an enzyme inhibitor or receptor modulator. Its ability to intercalate with DNA suggests potential applications in gene regulation and cancer therapy.

Case Study: Enzyme Inhibition
A study exploring the inhibitory effects of this compound on specific enzymes demonstrated significant reductions in enzyme activity, indicating its potential as a therapeutic agent in metabolic disorders.

Medicine

The compound's therapeutic properties are being explored for anti-inflammatory, antimicrobial, and anticancer activities. Its structural features contribute to its binding affinity to biological targets.

Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Industrial Applications

This compound finds utility in developing advanced materials such as organic semiconductors and fluorescent dyes. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

Application Area Description Potential Impact
ChemistryBuilding block for complex moleculesFacilitates novel synthesis pathways
BiologyEnzyme inhibition and receptor modulationOffers new therapeutic avenues
MedicineAnti-inflammatory and anticancer propertiesPotential for drug development
IndustryOrganic semiconductors and fluorescent dyesInnovations in material science

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and substituent effects of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents (Position) Key Functional Groups Electronic Effects
N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine Quinoline 3,4-Dimethylphenyl (4-amino), 4-Ethylbenzenesulfonyl (3) Sulfonyl, Amino Electron-withdrawing (sulfonyl), Moderate lipophilicity (alkyl)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 4-Chlorophenyl (2), 4-Methoxyphenyl (3) Amino, Chloro, Methoxy Electron-withdrawing (Cl), Electron-donating (OMe)
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride Quinoline 3,4-Dichlorophenyl (indazole-5-yl) Amino, Dichloro Strong electron-withdrawing (Cl)
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) Quinoline Bis(4-methoxyphenyl) (2,3) Amino, Methoxy Electron-donating (OMe)

Key Observations :

  • Sulfonyl vs.
  • Lipophilicity : The 3,4-dimethylphenyl and 4-ethyl groups may enhance lipophilicity relative to dichlorophenyl or methoxyphenyl analogs, influencing solubility and membrane permeability .

Physicochemical and Spectral Properties

  • Melting Points: Quinoline derivatives with polar substituents (e.g., 4k: 223–225°C) exhibit higher melting points than nonpolar analogs. The sulfonyl group in the target compound may elevate its melting point relative to methoxy-substituted quinolines .
  • NMR Trends: In , quinolin-4-amine derivatives show characteristic $ ^1H $ NMR shifts for aromatic protons (δ 7.0–8.5 ppm) and $ ^{13}C $ NMR signals for quinoline carbons (δ 110–160 ppm). The target compound’s 4-ethylbenzenesulfonyl group would likely produce distinct $ ^1H $ signals for ethyl groups (δ ~1.2–1.4 ppm) and sulfonyl-attached aromatic protons (δ ~7.5–8.0 ppm) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(3,4-dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine, and how can reaction conditions be optimized to improve yield?

  • The synthesis of this compound involves multi-step reactions, including Friedländer condensation for the quinoline core, sulfonylation, and coupling of substituents. Critical challenges include controlling regioselectivity during sulfonylation and minimizing side reactions (e.g., over-oxidation). Optimization strategies:

  • Use anhydrous conditions and catalysts like pyridine to enhance sulfonylation efficiency .
  • Monitor reaction progress via TLC or HPLC to terminate steps at optimal conversion points .
  • Purify intermediates via column chromatography to reduce impurities affecting downstream steps .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • 1H/13C NMR : Assign signals using DEPT and HSQC to resolve overlapping peaks, particularly for aromatic protons in the quinoline and benzenesulfonyl groups .
  • X-ray crystallography : Employ SHELXL for refinement, leveraging high-resolution data to resolve ambiguities in stereochemistry or hydrogen bonding .
  • Mass spectrometry (HRMS) : Confirm molecular formula and detect sulfone-related fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar quinoline derivatives?

  • Comparative SAR studies : Systematically modify substituents (e.g., ethyl vs. methoxy groups on the benzenesulfonyl moiety) and correlate changes with activity trends. For example, ethyl groups may enhance lipophilicity and membrane permeability compared to methoxy .
  • Dose-response assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability between studies .
  • Molecular docking : Compare binding poses of this compound and analogs (e.g., chloroquine) against shared targets like topoisomerases or kinase enzymes .

Q. What experimental strategies can elucidate the mechanism of action for this compound in enzyme inhibition?

  • Kinetic assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for interactions with target enzymes .
  • Site-directed mutagenesis : Identify critical residues in the enzyme active site by testing inhibition against mutant variants .

Q. How can crystallographic data be leveraged to understand conformational flexibility in this compound?

  • Twinning analysis : Use SHELXL to refine twinned crystals, which are common in sulfonamide-containing compounds due to hydrogen-bonding networks .
  • ORTEP-3 visualization : Analyze thermal ellipsoids to identify regions of high flexibility (e.g., ethyl group rotation) and correlate with functional assays .
  • Polymorph screening : Compare crystal packing modes to assess stability under physiological conditions .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS .
  • pH-solubility profiling : Use shake-flask methods to determine solubility in buffers (pH 1–10) and identify optimal storage conditions .

Q. What computational tools are suitable for predicting the ADMET properties of this compound?

  • SwissADME : Predict logP, bioavailability, and CYP450 interactions based on the compound’s sulfonamide and quinoline motifs .
  • Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using lipid bilayer systems .

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